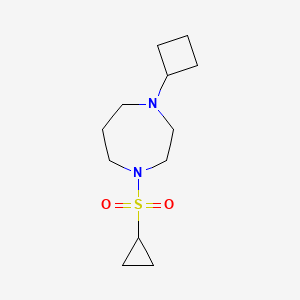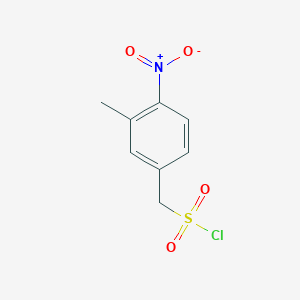
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" is closely related to the compounds studied in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with nitrophenyl and methanesulfonyl moieties. For instance, the first paper discusses a complex formed by 4-nitrophenyl[bis(ethylsulfonyl)]methane with a base, which is structurally similar to the compound of interest . The second paper describes the synthesis and reactions of a compound with a methanesulfonyl group, albeit in a different chemical context . The third paper provides a computational study of a complex involving 4-nitrophenyl[bis(methylsulfonyl)]methane, which shares some functional groups with the compound .
Synthesis Analysis
The synthesis of compounds related to "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" can be inferred from the methods described in the second paper. The paper outlines a synthesis route involving a [2,3] sigmatropic rearrangement, starting from an alcohol derivative and proceeding through a reaction with methylsulfinyl chloride . This method could potentially be adapted for the synthesis of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" by modifying the starting materials and reaction conditions to incorporate the nitrophenyl group appropriately.
Molecular Structure Analysis
The molecular structure of compounds similar to "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" can be complex, as evidenced by the first paper, which describes the formation of an ion pair in the crystal structure of a related complex. The lengths of the hydrogen bonds formed in this structure are detailed, providing insight into the potential bonding interactions that might be expected in the compound of interest . The third paper's computational study also offers predictions on the electronic spectra of a related complex, which could inform the understanding of the electronic structure of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" .
Chemical Reactions Analysis
The reactivity of compounds with methanesulfonyl and nitrophenyl groups is highlighted in the second paper, which discusses various electrophile-induced cyclization reactions. The paper describes how different electrophiles can lead to distinct reaction pathways and products, such as halogenation or the formation of heterocyclic compounds . These findings suggest that "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" may also undergo diverse chemical reactions depending on the conditions and reactants used.
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" are not detailed in the provided papers, the studies on related compounds offer some clues. The first paper's spectroscopic studies in different solvents indicate how the structure of a complex can influence its spectral properties . The third paper's computational predictions of solvent effects on electronic spectra further emphasize the importance of the solvent environment on the properties of such compounds . These insights could be relevant when considering the solubility, stability, and reactivity of "(3-Methyl-4-nitrophenyl)methanesulfonyl chloride" in various solvents.
科学的研究の応用
Electrochemical Reduction and Product Formation
- Research Context: The electrochemical reduction of p-nitrophenyl methyl sulfone, a related compound, has been studied. The electrogenerated radical anions of these compounds do not undergo classic two-electron cleavage of the carbon-sulfur bond. Instead, other reactions occur due to electron-withdrawing substituents like nitro and cyano groups (Pilard et al., 2001).
Preparation and Yield Improvement
- Research Context: The preparation of 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, involving a compound structurally similar to (3-Methyl-4-nitrophenyl)methanesulfonyl chloride, was achieved through a four-step reaction, starting from benzyl chloride. The process was optimized for increased yield (Xin Fei, 2004).
Complex Formation and Energetics
- Research Context: The structure and energetics of complexes involving compounds like 4-nitrophenyl[bis(methylsulfonyl)]methane with bases such as TBD have been predicted and studied both in vacuo and in solvents like acetonitrile (Binkowska et al., 2008).
Spectroscopic Studies and Structural Analysis
- Research Context: Spectroscopic methods have been employed to study the structure of complexes involving similar compounds. For example, the study of 1:1 complexes of 4-nitrophenyl[bis(diethylsulfonyl)]methane with TBD and MTBD revealed insights into the dissociation and formation of new structures in different solvents (Huczyński et al., 2007).
Carbanion Formation and Reactivity
- Research Context: The formation of carbanion derivatives from disulfonyl carbon acids like 4-nitrophenyl[bis(ethylsulfonyl)]methane in the presence of organic bases in solvents such as acetonitrile and tetrahydrofuran has been investigated (Binkowska & Jarczewski, 2008).
Synthesis and Reaction Pathways
- Research Context: Various methods for synthesizing and inducing reactions in related sulfones and sulfoxides have been explored. For instance, the synthesis of 3-methyl-1-methylsulfonylpenta-1,2,4-triene and its reactions with different electrophiles were studied (Christov & Ivanov, 2004).
Safety And Hazards
特性
IUPAC Name |
(3-methyl-4-nitrophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOCHNIHARCSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

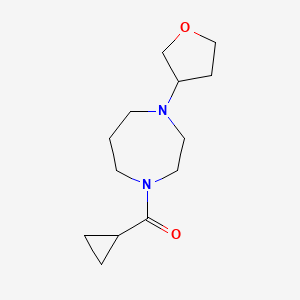
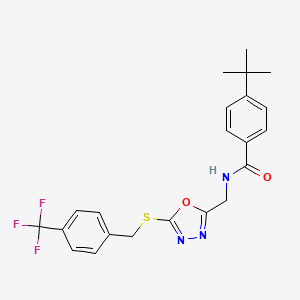
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)
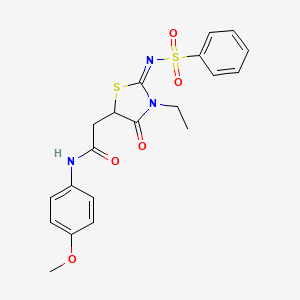
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)
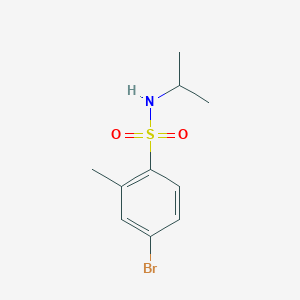
![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
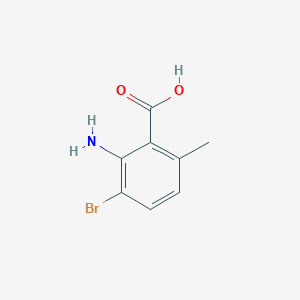
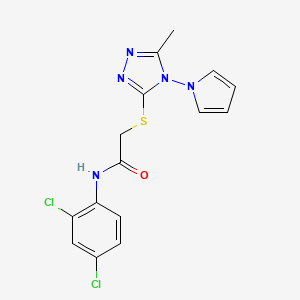
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)
